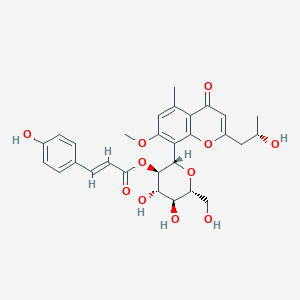
Isoaloeresin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoaloeresin D is a natural product found in Aloe africana and Aloe vera with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Isoaloeresin D has been studied for its potential therapeutic effects, including anti-inflammatory and antibacterial properties. Research indicates that it plays a role in modulating biological pathways relevant to various diseases.
Anti-inflammatory Properties
A study demonstrated that this compound exhibits significant anti-inflammatory effects when tested in vivo. In experiments involving carrageenan-induced edema in rats, the compound showed a reduction in paw swelling, indicating its effectiveness in managing inflammation .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties against various pathogens. The compound's efficacy was assessed through disc diffusion methods, showing promising results against Gram-positive and Gram-negative bacteria, which positions it as a potential candidate for developing new antimicrobial agents .
Biochemical Research Applications
In biochemical studies, this compound has been implicated in signaling pathways critical for cellular processes.
Wnt/β-Catenin Signaling Pathway
Research indicates that while other components of Aloe vera like aloin activate the Wnt/β-catenin signaling pathway, this compound does not exhibit similar effects. This distinction is crucial for understanding the specific roles different compounds play within Aloe vera extracts .
Extraction and Industrial Applications
The extraction of this compound from Aloe vera presents opportunities for industrial applications. Innovative methods have been developed to isolate this compound efficiently.
Extraction Techniques
Recent patents describe a high-speed counter-current chromatography method that allows for the simultaneous extraction of this compound and aloin with high purity and yield. The method employs a non-toxic solvent system comprising n-hexane, acetic ether, acetone, and water, making it suitable for large-scale industrial production .
Nutraceutical Applications
This compound is also being explored for its potential as a nutraceutical ingredient due to its antioxidant properties.
Antioxidant Activity
A study evaluating the antioxidant capacity of various Aloe extracts found that this compound contributes to the overall antioxidant activity of Aloe vera preparations. This property is beneficial in formulating dietary supplements aimed at combating oxidative stress .
Eigenschaften
CAS-Nummer |
181489-99-6 |
|---|---|
Molekularformel |
C29H32O11 |
Molekulargewicht |
556.56 |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2S)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21+,25+,26-,28-,29+/m0/s1 |
SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















